molecular formula C10H7N3 B14437734 4-(Diazomethyl)quinoline CAS No. 74340-06-0

4-(Diazomethyl)quinoline

Cat. No.: B14437734
CAS No.: 74340-06-0
M. Wt: 169.18 g/mol
InChI Key: VRCYXWWMUZDWNL-UHFFFAOYSA-N
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Description

4-(Diazomethyl)quinoline is a quinoline derivative featuring a diazomethyl group (-CHN₂) at the 4-position of the heteroaromatic ring. Diazomethyl groups are highly reactive, enabling applications in cycloaddition reactions, carbene generation, and derivatization strategies . This article compares 4-(Diazomethyl)quinoline with structurally similar compounds, emphasizing synthesis, functional properties, and biological or chemical utility.

Properties

CAS No.

74340-06-0

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

4-(diazomethyl)quinoline

InChI

InChI=1S/C10H7N3/c11-13-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-7H

InChI Key

VRCYXWWMUZDWNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diazomethyl)quinoline typically involves the introduction of a diazomethyl group to a quinoline precursor. One common method includes the reaction of quinoline with diazomethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of diazomethane .

Industrial Production Methods: While specific industrial production methods for 4-(Diazomethyl)quinoline are not extensively documented, the synthesis generally follows the principles of green chemistry. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(Diazomethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinoline derivatives with different functional groups, which can be further utilized in various applications .

Mechanism of Action

The mechanism of action of 4-(Diazomethyl)quinoline involves its interaction with specific molecular targets and pathways. The diazomethyl group can undergo various transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar 4-Substituted Quinolines

The 4-position of quinoline is a critical site for modulating chemical and biological properties. Below is a systematic comparison of 4-(Diazomethyl)quinoline with other 4-substituted derivatives, supported by data from diverse sources.

Key Observations :

  • Synthetic Methods: Most 4-substituted quinolines are synthesized via nucleophilic substitution (e.g., with 4,7-dichloroquinoline ), transition metal-catalyzed reactions (e.g., click chemistry for triazoles ), or organometallic routes (e.g., stannyl derivatives ).
  • Reactivity : Diazomethyl groups are more reactive than triazoles or stannyl groups, enabling applications in photochemistry and catalysis. Styryl and piperazinyl derivatives prioritize biological interactions over synthetic versatility.

Key Observations :

  • Biological Activity : Electron-rich substituents (e.g., triazoles, pyrimidines) enhance binding to biological targets like enzymes or DNA. The diazomethyl group’s electrophilic nature may limit direct biological use but could enable prodrug strategies.
  • Chemical Utility : Stannyl and diazomethyl groups are valuable in synthetic chemistry, whereas styryl and piperazinyl groups prioritize therapeutic applications.
Stability and Functional Trade-offs
  • 4-Styrylquinoline: Exhibits photoisomerization but retains stability in vivo for anticancer activity .
  • 4-Tributylstannylquinoline: Air- and moisture-sensitive, requiring inert handling .
  • 4-(Diazomethyl)quinoline (inferred): Likely thermally unstable due to the diazo group’s tendency to decompose, necessitating low-temperature storage.

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